

Assessing Apoptosis Following Ricolinostat Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ricolinostat*

Cat. No.: *B612168*

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Introduction

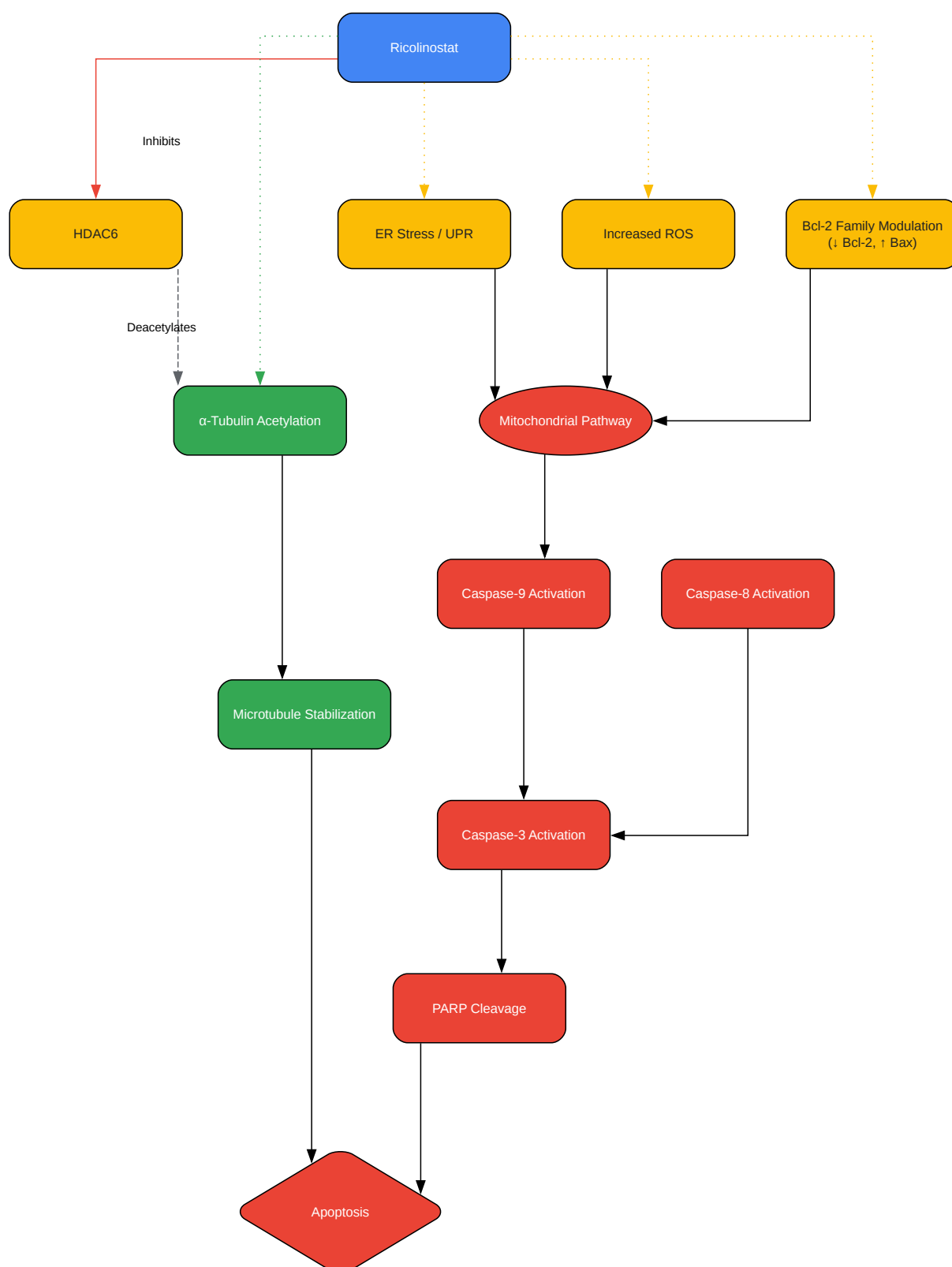
Ricolinostat (ACY-1215) is a first-in-class, orally bioavailable, and selective inhibitor of histone deacetylase 6 (HDAC6).^{[1][2]} Its mechanism of action involves the selective targeting of HDAC6, which leads to the hyperacetylation of its substrate proteins, including α -tubulin. This selective inhibition disrupts key cellular processes in cancer cells, ultimately leading to cell cycle arrest and the induction of apoptosis, or programmed cell death.^{[1][2]} Unlike pan-HDAC inhibitors, **Ricolinostat**'s selectivity for HDAC6 is associated with a more favorable toxicity profile, making it a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents.^[1]

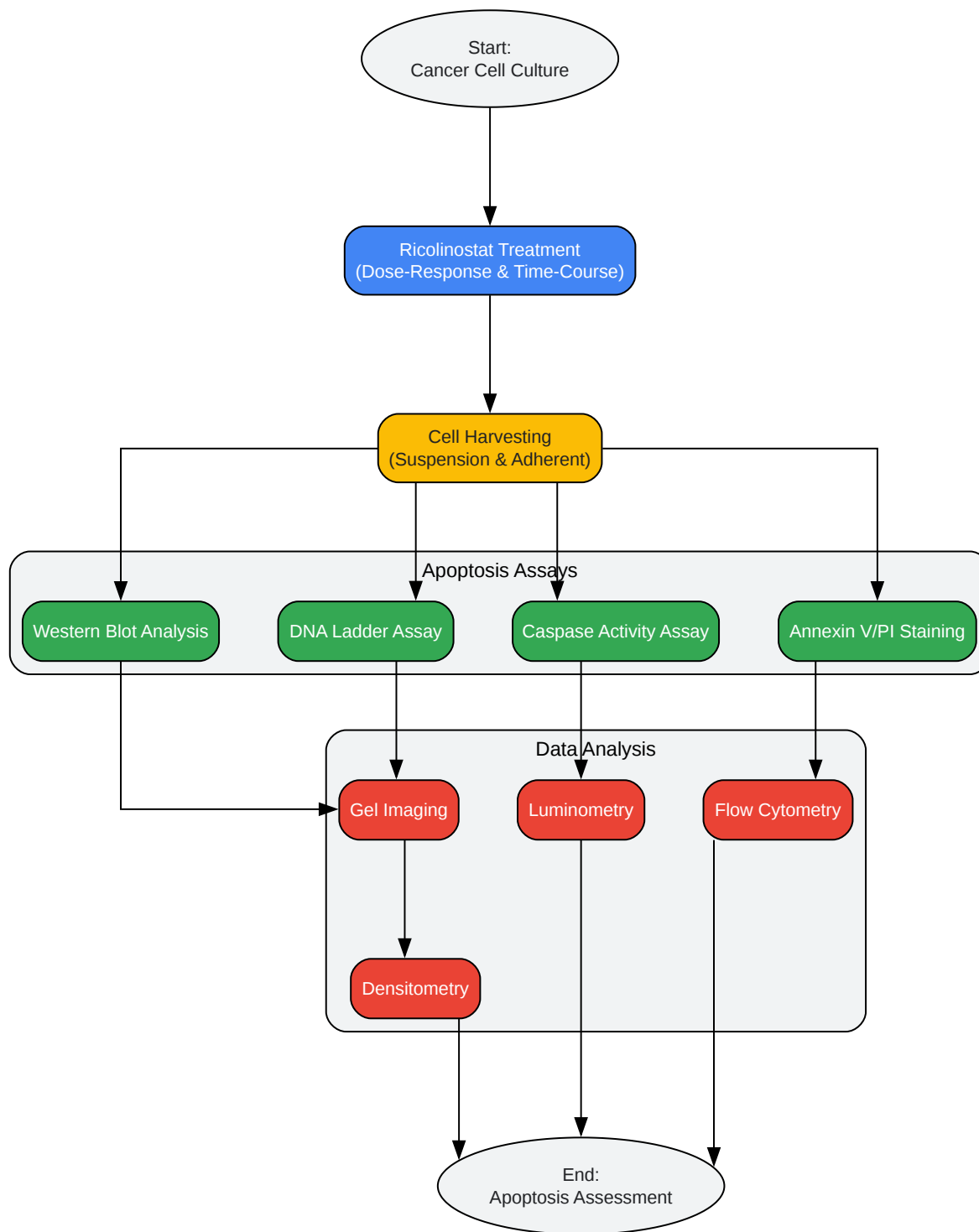
These application notes provide a comprehensive guide for researchers to assess apoptosis induced by **Ricolinostat** treatment in cancer cell lines. This document outlines detailed protocols for key apoptosis assays, presents quantitative data in a clear tabular format, and includes diagrams of the associated signaling pathways and experimental workflows.

Mechanism of Ricolinostat-Induced Apoptosis

Ricolinostat promotes apoptosis through the modulation of several key signaling pathways. By inhibiting HDAC6, **Ricolinostat** can lead to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.^[1] Furthermore, **Ricolinostat** has been shown to influence the intrinsic

(mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][2] This is achieved through the activation of initiator caspases such as caspase-8 and caspase-9, and the executioner caspase-3.[1][2] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1] **Ricolinostat** also modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic members.[1]





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References

- 1. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
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